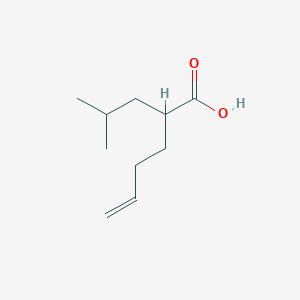

2-(2-Methylpropyl)hex-5-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)hex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIOPTBQHQARRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521680-52-3 | |

| Record name | 2-(2-methylpropyl)hex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)hex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of hex-5-enoic acid with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)hex-5-enoic acid undergoes various chemical reactions, including:

Oxidation: The alkene group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The alkene group can participate in electrophilic addition reactions with halogens or hydrogen halides to form haloalkanes.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: LiAlH4

Substitution: Halogens (e.g., Br2), hydrogen halides (e.g., HBr)

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Haloalkanes

Scientific Research Applications

2-(2-Methylpropyl)hex-5-enoic acid has significant potential in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and alkenes.

Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)hex-5-enoic acid depends on its specific application. In chemical reactions, the carboxylic acid group can act as a nucleophile, while the alkene group can participate in electrophilic addition reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues from Pharmaceutical Impurities ()

The impurities listed in include phenyl-substituted propanoic acids with 2-methylpropyl groups. Key comparisons are summarized below:

| Compound | Structure | CAS No. | Key Features |

|---|---|---|---|

| Target Compound | 2-(2-Methylpropyl)hex-5-enoic acid | N/A | Aliphatic chain, unsaturated (C5 double bond), isobutyl substituent at C2 |

| Imp. A (EP): | (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid | 66622-47-7 | Aromatic ring, isobutyl at phenyl C3, propanoic acid at C2 |

| Imp. F (EP): | 3-[4-(2-Methylpropyl)phenyl]-propanoic acid | 65322-85-2 | Aromatic ring, isobutyl at phenyl C4, propanoic acid at C3 |

| Imp. E (EP): | 1-[4-(2-Methylpropyl)phenyl]-ethanone | 38861-78-8 | Aromatic ring, isobutyl at phenyl C4, ketone group instead of carboxylic acid |

Key Differences:

- Backbone vs. Aromaticity: The target compound’s aliphatic chain contrasts with the aromatic rings in impurities A, F, and E.

- Substituent Position : The isobutyl group’s position (C2 in the target vs. phenyl C3/C4 in impurities) affects steric hindrance and solubility.

- Functional Groups : The carboxylic acid group in the target enhances hydrophilicity relative to Imp. E’s ketone.

Comparison with Amino Acid Derivatives ()

The compound 2-amino-3-(2-methylidenecyclopropyl)propanoic acid (CAS: 156-56-9) shares a hex-5-enoic acid backbone but differs critically:

- Functional Groups: An amino group (-NH₂) replaces the isobutyl substituent.

- Cyclopropane Ring : Incorporates a methylidenecyclopropyl group, introducing ring strain and altering reactivity.

- Biological Relevance: This compound is a non-proteinogenic amino acid, whereas this compound lacks known biological roles.

Physicochemical Properties and Handling

While direct data for the target compound are unavailable, inferences can be drawn from structurally related substances:

Research and Regulatory Considerations

- Synthesis Challenges : The isobutyl group and unsaturated bond may complicate synthesis, requiring controlled conditions to avoid polymerization (common in unsaturated acids) .

- Regulatory Status: No occupational exposure limits are reported for similar compounds (e.g., ), but general guidelines for carboxylic acids apply: mechanical exhaust and chemical-resistant gloves are advised .

Biological Activity

2-(2-Methylpropyl)hex-5-enoic acid, also known as 2-methyl-2-pentenoic acid, is a carboxylic acid with a unique structure that has drawn attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a double bond in the hexenoic chain and a branched alkyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations ranging from 100 to 500 µg/mL.

The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes. The presence of the double bond and the branched alkyl group may enhance its ability to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| E. coli | 300 µg/mL |

| Candida albicans | 150 µg/mL |

This study highlighted the compound's potential as a natural antimicrobial agent suitable for further development in pharmaceutical applications.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cell lines. The compound was tested on fibroblast cells (MASEF and HEFL-12), revealing that it exhibited cytotoxic effects at concentrations above 500 µg/mL, with an IC50 value determined to be approximately 400 µg/mL.

Therapeutic Potential

The compound's biological activities suggest potential therapeutic applications, particularly in developing natural antimicrobials or preservatives in food products. Its ability to inhibit pathogenic bacteria while maintaining a relatively low cytotoxic profile makes it an attractive candidate for further research.

Toxicological Profile

Despite its promising antimicrobial properties, limited toxicological data are available for this compound. Preliminary assessments indicate that while it shows some cytotoxicity at higher concentrations, its safety profile at lower doses remains to be fully elucidated. Future studies should focus on chronic exposure effects and potential long-term toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.